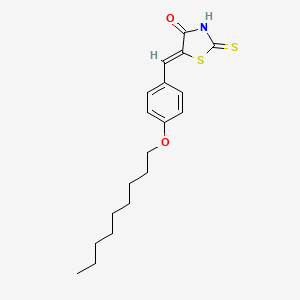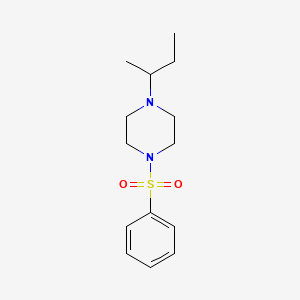![molecular formula C29H42O2 B10883825 (E)-16-(4-isopropylbenzylidene)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10883825.png)
(E)-16-(4-isopropylbenzylidene)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-[(4-ISOPROPYLPHENYL)METHYLENE]-10,13-DIMETHYLHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-[(4-ISOPROPYLPHENYL)METHYLENE]-10,13-DIMETHYLHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.
Introduction of the isopropylphenyl group: This step often involves Friedel-Crafts alkylation.
Functionalization of the hydroxyl groups: This can be done using various reagents to introduce the diol functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Various substitution reactions can occur, especially at the aromatic ring and the hydroxyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Scientific Research Applications
16-[(4-ISOPROPYLPHENYL)METHYLENE]-10,13-DIMETHYLHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 16-[(4-ISOPROPYLPHENYL)METHYLENE]-10,13-DIMETHYLHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: The compound can inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It may bind to receptors on cell surfaces, triggering signaling cascades.
Pathways: The compound can influence various cellular pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: Shares a similar cyclopenta[a]phenanthrene core but differs in functional groups.
Steroids: Many steroids have similar ring structures but vary in their side chains and functional groups.
Terpenoids: These compounds also have complex ring structures and are found in various natural products.
Uniqueness
What sets 16-[(4-ISOPROPYLPHENYL)METHYLENE]-10,13-DIMETHYLHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL apart is its specific combination of functional groups and its potential for diverse applications in multiple fields.
Properties
Molecular Formula |
C29H42O2 |
|---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
(16E)-10,13-dimethyl-16-[(4-propan-2-ylphenyl)methylidene]-1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C29H42O2/c1-18(2)20-7-5-19(6-8-20)15-21-16-26-24-10-9-22-17-23(30)11-13-28(22,3)25(24)12-14-29(26,4)27(21)31/h5-8,15,18,22-27,30-31H,9-14,16-17H2,1-4H3/b21-15+ |
InChI Key |
ZONPAOQEAXCIKO-RCCKNPSSSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/2\CC3C4CCC5CC(CCC5(C4CCC3(C2O)C)C)O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2CC3C4CCC5CC(CCC5(C4CCC3(C2O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Fluoro-phenyl)-N-[N'-(pyridine-3-carbonyl)-hydrazinocarbothioyl]-acrylamide](/img/structure/B10883743.png)
![2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B10883747.png)
![(E)-methyl 2-(2-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10883753.png)
![2-(4-chlorophenyl)-N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]acetamide](/img/structure/B10883755.png)
![(E)-16-benzylidene-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B10883757.png)

![2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B10883767.png)

![1-Cyclooctyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B10883778.png)
![2-(4-Methoxyphenoxy)-1-[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B10883789.png)
![(4-Benzylpiperidin-1-yl)[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10883801.png)
![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B10883803.png)
![N-(4-{[4-(2,4-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10883829.png)

